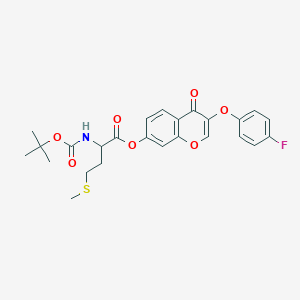![molecular formula C21H25N3O3 B6067345 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol](/img/structure/B6067345.png)
2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol, also known as MPMD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol has been found to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. Additionally, 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol has been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell death.
Biochemical and Physiological Effects:
2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol has been found to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases. Additionally, 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol has been found to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol for lab experiments is its specificity for certain enzymes and signaling pathways, which allows for more targeted and precise experiments. Additionally, 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol has been found to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol and its potential applications in the treatment of various diseases. Finally, there is a need for more studies on the safety and toxicity of 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol in humans, as well as its potential interactions with other drugs.
Métodos De Síntesis
2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol can be synthesized through a multi-step process that involves the reaction of 1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-amine with formaldehyde and diethanolamine. The resulting product is then treated with hydrochloric acid and purified through recrystallization.
Aplicaciones Científicas De Investigación
2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2,2'-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}imino)diethanol has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-[2-hydroxyethyl-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-23-15-18(16-24(11-13-25)12-14-26)21(22-23)17-7-9-20(10-8-17)27-19-5-3-2-4-6-19/h2-10,15,25-26H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAQHTZIONJJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}acetamide](/img/structure/B6067264.png)
![N-ethyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6067266.png)
![(3S*)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B6067280.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6067288.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B6067297.png)
![2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol](/img/structure/B6067304.png)
![2-{4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6067312.png)
![2-{2-[(4-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6067319.png)
![methyl 5-({[1-(hydroxymethyl)propyl]amino}methylene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6067324.png)
![N-{[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B6067325.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6067333.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B6067335.png)
![1-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6067366.png)